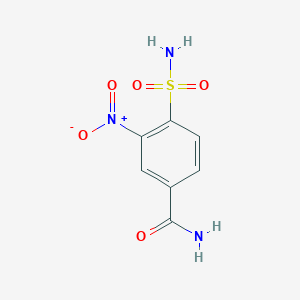
N-(4-amino-3-methylphenyl)-3-chlorobenzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Building Blocks for Drug Candidates
“N-(4-amino-3-methylphenyl)-3-chlorobenzamide” is a crucial building block for many drug candidates . It’s used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.
Kinetics Study in Microflow System
This compound has been used in the study of reaction kinetics in a continuous flow microreactor system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .
Optimization of Reaction Conditions
The kinetic model developed from the study of this compound in a microflow system was used to optimize reaction conditions . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Analytical Standard
“N-(4-amino-3-methylphenyl)-3-chlorobenzamide” can be used as an analytical standard in various chemical analyses . It helps in the identification and quantification of other substances in the sample.
Study of Selective Acylation
The compound is used in the study of selective acylation . Since the two amine groups in the compound are in different chemical environments, parallel monoacylation by-products and consecutive diacylation by-products coexist, which makes the selective monoacylation process relatively complicated .
Mechanisms of Acquired Resistance
The compound has been used in studies to elucidate mechanisms underlying the stark selectivity demonstrated potent cytosolic AhR ligand binding and cytochrome P450 1A1-catalysed bioactivation .
Mécanisme D'action
Target of Action
The primary target of N-(4-amino-3-methylphenyl)-3-chlorobenzamide is the cytosolic aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the breakdown of certain drugs and toxins .
Mode of Action
N-(4-amino-3-methylphenyl)-3-chlorobenzamide interacts with its target, the AhR, through ligand binding . This binding event initiates a series of biochemical reactions, leading to the activation of cytochrome P450 1A1 (CYP1A1) . CYP1A1 is an enzyme that catalyzes the oxidation of xenobiotics and endogenous compounds, contributing to the compound’s bioactivation .
Biochemical Pathways
The activation of CYP1A1 by N-(4-amino-3-methylphenyl)-3-chlorobenzamide leads to its involvement in various biochemical pathways . These pathways primarily involve the metabolism of xenobiotics and endogenous compounds
Pharmacokinetics
The activation of cyp1a1 suggests that this compound may undergo extensivemetabolic transformation . This transformation could potentially impact the compound’s bioavailability, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of N-(4-amino-3-methylphenyl)-3-chlorobenzamide’s action are likely tied to its interaction with AhR and the subsequent activation of CYP1A1 . These interactions may lead to changes in cellular metabolism and the breakdown of various substances within the cell . .
Propriétés
IUPAC Name |
N-(4-amino-3-methylphenyl)-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPDWGIAGIYWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)
![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)




![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)
![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427933.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)